

5-TAMRA Amine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: TAMRA amine, 5-isomer

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An In-depth Technical Guide on the Core Chemical and Physical Properties of 5-TAMRA Amine and its Application in Biomolecule Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Carboxytetramethylrhodamine (5-TAMRA) amine, a widely used fluorescent dye in biological research. This document covers the fundamental chemical structure, key photophysical properties, and detailed protocols for its application in labeling biomolecules, particularly proteins and antibodies.

Core Properties of 5-TAMRA

5-TAMRA is a rhodamine-based fluorophore recognized for its bright orange-red fluorescence and high photostability.[1] It is a single isomer of carboxytetramethylrhodamine, which ensures reproducibility in critical biological applications.[2][3][4] The amine-reactive form, typically the N-hydroxysuccinimide (NHS) ester, readily reacts with primary amines on biomolecules to form stable covalent bonds.[5][6]

Chemical Structure

The core structure of 5-TAMRA consists of a xanthene core with two dimethylamino groups and a carboxyphenyl group. The amine group, which can be derivatized for reactivity, is attached to



the carboxyphenyl ring at the 5-position.

IUPAC Name: 5-((6-ammoniohexyl)carbamoyl)-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate chloride[7]

(Note: The provided IUPAC name and some chemical formulas from search results appear to be for a specific derivative of 5-TAMRA amine with a linker, not the base 5-TAMRA amine itself. The core structure remains the same.)

Physicochemical and Spectroscopic Data

The quantitative properties of 5-TAMRA and its amine-reactive NHS ester derivative are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.



Property	Value (5- TAMRA Amine)	Value (5- TAMRA NHS Ester)	Unit	Source(s)
Molecular Formula	C31H37CIN4O4	C29H25N3O7	[7][8] /[9][10]	
Molecular Weight	565.11	527.52	g/mol	[7][8] /[9][10]
Excitation Maximum (λex)	541 - 546	541 - 546	nm	[8][10][11][12]
Emission Maximum (λem)	567 - 580	567 - 580	nm	[8][9][10][11][12]
Molar Extinction Coefficient (ε)	84,000	95,000	M ⁻¹ cm ⁻¹	[8][10][11][12] /[9]
Fluorescence Quantum Yield (Φ)	0.1	0.1	[8][9][10][11][12]	
Solubility	Good in DMF, DMSO, alcohols	Good in DMF, DMSO	[8][11][12] /[10]	
Purity	>95%	≥90%	%	[8][10][11][12] /[9]

Experimental Protocols

The following section provides a detailed methodology for labeling proteins with 5-TAMRA NHS ester and the subsequent purification of the conjugate.

Protein Labeling with 5-TAMRA NHS Ester

This protocol is a general guideline for labeling proteins, such as antibodies, with 5-TAMRA NHS ester. The optimal conditions may need to be determined empirically for each specific protein.

Materials:



- 5-TAMRA NHS ester
- Protein of interest (2-10 mg/mL in an amine-free buffer)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3
- Purification/Desalting column (e.g., Sephadex G-25)
- Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Protein Preparation:
 - Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and must be removed, for example, by dialysis.[5][13]
 - The protein concentration should be between 2-10 mg/mL for efficient labeling.[3][5]
- Preparation of 5-TAMRA NHS Ester Stock Solution:
 - Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2][5] This solution is sensitive to moisture and should be prepared fresh.[14]
- Conjugation Reaction:
 - Adjust the pH of the protein solution to 8.0-8.5 by adding the Reaction Buffer. A common method is to add the bicarbonate buffer at a 1/10 (v/v) ratio to the protein solution.[2][3]
 - Add the 5-TAMRA NHS ester solution to the protein solution. The recommended starting molar excess of dye to protein is typically between 5:1 and 20:1.[5][15]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[5]

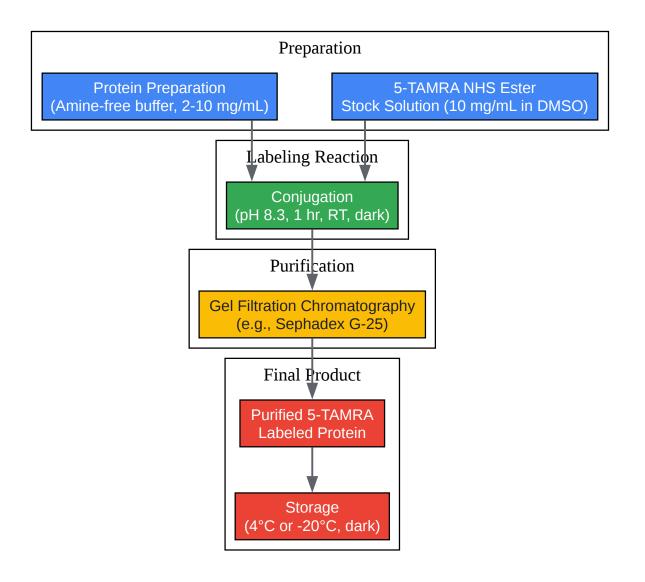


- Purification of the Labeled Protein:
 - Separate the TAMRA-labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[5][14]
 - Equilibrate the column with the Elution Buffer (PBS, pH 7.4).
 - Apply the reaction mixture to the column.
 - Collect the fractions. The first colored fractions to elute will contain the purified TAMRAlabeled protein, while the later fractions will contain the unconjugated dye.[14]
- Storage of the Conjugate:
 - Store the purified TAMRA-protein conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.[13]
 - To prevent protein degradation and microbial growth, a carrier protein (e.g., 0.1% BSA)
 and a preservative (e.g., 0.02% sodium azide) can be added.[15]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for labeling a protein with 5-TAMRA NHS ester and purifying the resulting conjugate.





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Caption: Workflow for Protein Labeling with 5-TAMRA NHS Ester.

Applications

5-TAMRA and its derivatives are versatile tools for a wide range of applications in life sciences, including:

• Fluorescence Microscopy: Labeled antibodies and proteins can be used to visualize the localization and dynamics of target molecules within cells and tissues.[9]



- Flow Cytometry: 5-TAMRA conjugates are employed for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers.[2]
 [3]
- Fluorescence Resonance Energy Transfer (FRET): TAMRA can serve as an acceptor for fluorophores like fluorescein (FAM), making it useful in FRET-based assays to study molecular interactions.[12]
- Oligonucleotide Labeling: 5-TAMRA is frequently used for labeling DNA and RNA probes for applications such as in situ hybridization and real-time PCR.

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